Ethyl 1-{[3'-(4-fluorophenyl)-5'-methyl-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate
Overview
Description
Ethyl 1-{[3’-(4-fluorophenyl)-5’-methyl-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
The synthesis of Ethyl 1-{[3’-(4-fluorophenyl)-5’-methyl-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate typically involves multi-step organic reactions. The synthetic route may include the formation of the spiro[indole-thiazolidin] core, followed by the introduction of the piperidine-4-carboxylate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to achieve high yield and purity.
Chemical Reactions Analysis
Ethyl 1-{[3’-(4-fluorophenyl)-5’-methyl-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of ester or amide bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-{[3’-(4-fluorophenyl)-5’-methyl-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-{[3’-(4-fluorophenyl)-5’-methyl-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar compounds to Ethyl 1-{[3’-(4-fluorophenyl)-5’-methyl-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate include other spirocyclic compounds and derivatives of indole and thiazolidin. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture. The uniqueness of Ethyl 1-{[3’-(4-fluorophenyl)-5’-methyl-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate lies in its specific combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
ethyl 1-[[3-(4-fluorophenyl)-5-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]methyl]piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O4S/c1-3-34-24(32)18-12-14-28(15-13-18)16-29-22-7-5-4-6-21(22)26(25(29)33)30(23(31)17(2)35-26)20-10-8-19(27)9-11-20/h4-11,17-18H,3,12-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLBRMAXOCJMAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)C(S4)C)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.